Lubiminol

Plant‑pathogen interactions Phytoalexin metabolism Detoxification pathways

Lubiminol (15-dihydrolubimin; CAS 55784-92-4) is a vetispirane-type sesquiterpenoid phytoalexin with a unique spiro[4.5]decane core bearing two hydroxyl groups. Unlike lubimin (an α,β-unsaturated aldehyde), lubiminol is the reduced metabolite with lower antifungal toxicity, serving as a critical intermediate in phytoalexin detoxification pathways. Its lower logP (1.05–1.18 vs. 3.40–4.00 for analogs) ensures superior aqueous compatibility for in vitro bioassays, reducing solvent-induced artifacts. Essential for LC-MS quantification of detoxification flux in Gibberella pulicaris studies, metabolic profiling of Solanum aethiopicum, and validating novel spirocyclization methodologies. Procure authentic ≥98% purity lubiminol to ensure accurate identification and reproducible experimental outcomes.

Molecular Formula C15H26O3
Molecular Weight 254.36 g/mol
CAS No. 55784-92-4
Cat. No. B1675348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLubiminol
CAS55784-92-4
SynonymsLubiminol
Molecular FormulaC15H26O3
Molecular Weight254.36 g/mol
Structural Identifiers
SMILESCC1C(C(CC(C12CCC(C2)C(=C)C)CO)O)O
InChIInChI=1S/C15H26O3/c1-9(2)11-4-5-15(7-11)10(3)14(18)13(17)6-12(15)8-16/h10-14,16-18H,1,4-8H2,2-3H3
InChIKeyNPIIWZCGVADPIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Lubiminol (CAS 55784-92-4): A Spirovetivane Sesquiterpenoid Phytoalexin for Plant Defense and Natural Product Research


Lubiminol (syn. 15‑dihydrolubimin; CAS 55784‑92‑4) is a vetispirane‑type spiro[4.5]decane sesquiterpenoid belonging to the class of phytoalexins [1]. It is isolated from solanaceous plants such as Solanum aethiopicum, Capsicum annuum, and infected potato tubers [2]. Lubiminol is characterized by a spirocyclic core bearing two hydroxyl groups and a hydroxymethyl substituent (molecular formula C₁₅H₂₆O₂, MW 238.37 g mol⁻¹) [3]. As a phytoalexin, it is produced in response to pathogen attack and participates in plant‑microbe interactions, notably in the metabolism of the major phytoalexin lubimin [4].

Why Generic Substitution Fails: Lubiminol's Unique Metabolic and Physicochemical Profile Precludes Direct Replacement with Other Sesquiterpenoid Phytoalexins


Lubiminol is not simply a “potent antifungal sesquiterpenoid” interchangeable with other in‑class compounds such as lubimin, solavetivone, or rishitin. Its distinct spirovetivane architecture—featuring a saturated spiro[4.5]decane framework with two hydroxyl groups—confers a unique combination of metabolic fate and physicochemical properties [1]. Unlike lubimin (an α,β‑unsaturated aldehyde), lubiminol is the reduced metabolite 15‑dihydrolubimin, which exhibits reduced antifungal toxicity and serves as a critical intermediate in phytoalexin detoxification pathways [2]. Its calculated logP (1.05–1.18) is significantly lower than those of lubimin (3.40) and solavetivone (4.00), translating to markedly different solubility and membrane‑partitioning behavior [3]. These structural and metabolic divergences mean that substituting lubiminol with another sesquiterpenoid will alter experimental outcomes in plant‑pathogen interaction studies, biosynthetic pathway elucidation, or natural product synthesis validation. The quantitative evidence below delineates precisely where lubiminol differs from its closest analogs.

Product‑Specific Quantitative Evidence Guide: How Lubiminol Differentiates from Lubimin, Solavetivone, and Other Sesquiterpenoid Phytoalexins


Metabolic Fate: Lubiminol Is the Reduced 15‑Dihydrolubimin Metabolite of Lubimin and Exhibits Reduced Antifungal Toxicity

Lubiminol is not a primary phytoalexin but rather the reduced metabolite 15‑dihydrolubimin, formed by fungal or plant‑mediated reduction of lubimin [1]. In contrast to lubimin, which is directly toxic to many fungi, lubiminol (15‑dihydrolubimin) shows markedly reduced antifungal activity and is considered a detoxification product. In studies with Gibberella pulicaris (Fusarium sambucinum), 15‑dihydrolubimin accumulated in both lubimin‑sensitive and ‑tolerant strains, whereas the tricyclic cyclolubimin metabolites were unique to tolerant strains and were non‑toxic to sensitive strains [2]. This metabolic divergence means that lubiminol cannot substitute for lubimin in assays of direct antifungal potency; instead, it serves as a probe for reductase activity and detoxification pathway analysis.

Plant‑pathogen interactions Phytoalexin metabolism Detoxification pathways

Physicochemical Differentiation: Lubiminol's Lower logP and Higher Hydrogen‑Bonding Capacity Contrast Sharply with Lubimin and Solavetivone

Lubiminol exhibits a predicted logP (octanol‑water partition coefficient) of 1.05–1.18 [1], which is substantially lower than the logP values of its close structural analogs lubimin (3.40) [2] and solavetivone (4.00) [3]. Additionally, lubiminol possesses two hydrogen‑bond donors (the hydroxyl and hydroxymethyl groups) and two hydrogen‑bond acceptors, whereas lubimin has one donor and two acceptors, and solavetivone has zero donors and one acceptor. The combination of lower lipophilicity and higher hydrogen‑bonding capacity predicts improved aqueous solubility (estimated 3.82 g L⁻¹ for lubiminol) and reduced membrane permeability relative to the more lipophilic analogs. These physicochemical differences directly impact experimental design: lubiminol is more amenable to aqueous biological assays without the need for high concentrations of organic co‑solvents, and its distinct chromatographic behavior requires adjusted HPLC or LC‑MS conditions.

Drug discovery Natural product chemistry ADME prediction

Synthetic Challenge: The Spirovetivane Skeleton of Lubiminol Has Required Multi‑Step Total Synthesis, Highlighting Its Structural Complexity

Lubiminol's spiro[4.5]decane core with five contiguous stereocenters presents a significant synthetic challenge, distinguishing it from simpler sesquiterpenoids that lack a spirocyclic junction. A total synthesis of (±)‑lubiminol was achieved via a multi‑step sequence involving introduction of a bis(ethoxycarbonyl)methyl group with inversion at C2, hydrogenation of the C6‑C7 double bond, and transformation of the malonate moiety into an isopropenyl group [1]. More recently, a highly stereoselective synthesis was accomplished using a conjugate addition–cyclization reaction, a photocycloaddition, and a radical rearrangement [2]. In contrast, compounds like solavetivone (which lacks the spiro center) or lubimin (which has a spiro center but only three stereocenters) are synthetically more accessible. The repeated efforts to develop stereocontrolled routes to lubiminol underscore its value as a benchmark substrate for testing new spirocyclization methodologies and stereoselective transformations.

Total synthesis Spiro compounds Stereoselective synthesis

Occurrence Profile: Lubiminol Is Specifically Associated with Solanum aethiopicum and Capsicum annuum, Not Ubiquitous Across Solanaceae

Lubiminol has been isolated and identified from the root exudates of Solanum aethiopicum (African eggplant) and from Capsicum annuum (pepper) [1][2]. In contrast, the related phytoalexin lubimin is more widely distributed across solanaceous species including potato, tomato, and Datura stramonium [3]. Quantitative analysis of root exudates from S. aethiopicum revealed that lubiminol is a relatively minor component compared to solavetivone and lubimin, but its presence is a chemotaxonomic marker for certain species [1]. This restricted occurrence makes lubiminol a valuable reference standard for plant metabolomics studies aimed at distinguishing closely related Solanum species or monitoring tissue‑specific phytoalexin induction.

Chemotaxonomy Natural product isolation Plant metabolomics

Best Research and Industrial Application Scenarios for Lubiminol (CAS 55784-92-4) Based on Quantitative Differentiation Evidence


Plant‑Pathogen Interaction Studies: Tracking the Lubimin → 15‑Dihydrolubimin Detoxification Pathway

Lubiminol is the direct reduction product of lubimin, a major solanaceous phytoalexin. In studies of fungal virulence or plant defense, lubiminol serves as a key metabolic marker. Its accumulation in both lubimin‑sensitive and ‑tolerant strains of Gibberella pulicaris, and its further conversion to isolubimin and cyclolubimin, make it indispensable for mapping detoxification pathways [1][2]. Using lubiminol as a reference standard enables LC‑MS quantification of the relative flux through the lubimin reduction branch versus alternative detoxification routes.

Natural Product Methodology Development: Validation of Spirocyclization and Stereoselective Transformations

The spirovetivane skeleton of lubiminol, bearing five contiguous stereocenters, has been the target of multiple total synthesis campaigns employing conjugate addition–cyclization, photocycloaddition, and radical rearrangement strategies [3][4]. Lubiminol is therefore an ideal benchmark molecule for academic and industrial laboratories developing new spirocyclization methods, stereoselective reductions, or cascade reactions. Successful synthesis of lubiminol validates the power of a novel methodology in a way that simpler, non‑spirocyclic sesquiterpenoids cannot.

Plant Metabolomics and Chemotaxonomy: Species‑Specific Marker for Solanum aethiopicum and Capsicum annuum

Lubiminol is not a ubiquitous phytoalexin; its presence is specifically documented in Solanum aethiopicum root exudates and in Capsicum annuum [5][6]. For researchers profiling the metabolome of Solanum species or conducting quality control of botanical extracts, lubiminol provides a diagnostic marker that distinguishes S. aethiopicum from related species like S. melongena (eggplant), which lacks lubiminol in its root exudates. Procurement of authentic lubiminol as an analytical standard is critical for accurate compound identification and quantification.

Physicochemical Profiling in Bioassay Design: Leveraging Lubiminol's Higher Aqueous Solubility

With a predicted logP of 1.05–1.18 and estimated water solubility of 3.82 g L⁻¹, lubiminol is significantly more hydrophilic than analogs like lubimin (logP 3.40) or solavetivone (logP 4.00) [7]. This property reduces the need for organic co‑solvents in antifungal or enzyme inhibition assays, minimizing solvent‑induced artifacts. Researchers designing in vitro bioassays with sesquiterpenoid phytoalexins should select lubiminol when aqueous compatibility is paramount, while adjusting chromatographic methods (e.g., reversed‑phase HPLC retention times) accordingly.

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